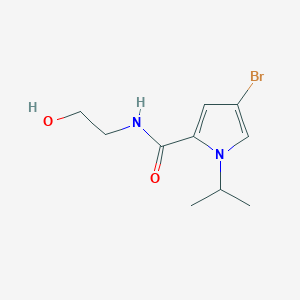
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a bromine atom, a hydroxyethyl group, and an isopropyl group attached to a pyrrole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the hydroxyethyl and isopropyl groups. One common method includes:
Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Hydroxyethylation: The brominated pyrrole is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Isopropylation: Finally, the isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrogenated pyrrole.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-Bromo-N-(2-hydroxyethyl)benzenecarboxamide
- 4-Bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds. Its combination of bromine, hydroxyethyl, and isopropyl groups makes it a valuable molecule for targeted research and industrial applications.
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-1-propan-2-ylpyrrole-2-carboxamide |
InChI |
InChI=1S/C10H15BrN2O2/c1-7(2)13-6-8(11)5-9(13)10(15)12-3-4-14/h5-7,14H,3-4H2,1-2H3,(H,12,15) |
InChI Key |
DMCFNXTVJCLWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















